molecular formula C17H20N2O4 B2859644 1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE CAS No. 1421524-66-4

1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE

Cat. No.: B2859644
CAS No.: 1421524-66-4
M. Wt: 316.357
InChI Key: BYSHLDZQRUDYMF-UHFFFAOYSA-N
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Description

1-[2-(2-Benzylmorpholin-4-yl)-2-oxoethyl]pyrrolidine-2,5-dione is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two prominent heterocyclic systems: a morpholine ring and a pyrrolidine-2,5-dione (succinimide) scaffold. The morpholine ring is a common feature in pharmaceuticals due to its contribution to solubility and metabolic stability . The pyrrolidine-2,5-dione moiety is a well-known precursor and subunit in various bioactive compounds and is extensively used in the design of molecules for pharmaceutical applications . This specific molecular architecture, featuring a benzyl group and a ketone linker, suggests potential as a versatile building block or intermediate. Researchers can leverage this compound in the synthesis of more complex target molecules or as a core scaffold for developing novel therapeutic agents. Its applications may span across multiple research areas, including the development of enzyme inhibitors, receptor modulators, and other biologically active compounds. The product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-(2-benzylmorpholin-4-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-15-6-7-16(21)19(15)12-17(22)18-8-9-23-14(11-18)10-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSHLDZQRUDYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCOC(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylmorpholino Group: This step involves the reaction of the pyrrolidine-2,5-dione with benzylmorpholine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a valuable tool in studying enzyme inhibition and protein interactions.

    Medicine: Research has shown potential therapeutic applications, including anticonvulsant and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and proteins, inhibiting their activity or altering their function.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in inflammation, cell signaling, and neurotransmission.

Comparison with Similar Compounds

Structural and Molecular Differences

The compound is compared below with two analogs:

  • 1-[2-(4-Morpholinyl)-2-Oxoethyl]Pyrrolidine-2,5-Dione ()
  • 1-[4-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]oxazin-2-yl)Phenyl]Pyrrolidine-2,5-Dione ()
Parameter Target Compound 1-[2-(4-Morpholinyl)-2-Oxoethyl]Pyrrolidine-2,5-Dione 1-[4-(Thieno-Oxazin)phenyl]Pyrrolidine-2,5-Dione
Molecular Formula C₁₇H₂₁N₂O₄ C₁₀H₁₄N₂O₄ C₁₈H₁₅N₂O₅S
Molecular Weight ~329.36 g/mol 226.23 g/mol 371.39 g/mol
Key Substituents 2-Benzylmorpholin-4-yl Unsubstituted morpholin-4-yl Thieno[2,3-d][1,3]oxazin-2-yl (with methyl groups)
Structural Features Benzyl group increases lipophilicity Minimal steric bulk, polar morpholine ring Bulky aromatic heterocycle with sulfur atom

Functional Implications

  • Lipophilicity : The benzyl group in the target compound likely enhances lipid solubility compared to the unsubstituted morpholine derivative , which may improve blood-brain barrier penetration or cellular uptake.
  • Pharmacological Potential: While specific activity data are unavailable, substituent variations suggest divergent biological targets.

Research Considerations

  • Dose-Effect Analysis : Methods like the Litchfield-Wilcoxon graphical approach () could standardize potency comparisons among these compounds, particularly for estimating median effective doses (ED₅₀) and slope parameters .
  • Synthetic Challenges: The benzyl and thieno-oxazine groups may complicate synthesis due to steric hindrance or sensitivity to oxidation, necessitating optimized reaction conditions.

Biological Activity

1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the existing literature on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Pyrrolidine Ring : A five-membered ring that contributes to the compound's stability and reactivity.
  • Morpholine Moiety : This functional group is known for its role in enhancing solubility and biological activity.
  • Dione Functionality : The presence of two carbonyl groups enhances the compound's reactivity and potential for interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit cell proliferation across various cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • Jurkat (leukemia)

The compound showed a notable cytotoxic effect with an IC50 value indicating effective inhibition of cell growth. For instance, in Jurkat cells, the IC50 was found to be approximately 4.64μM4.64\,\mu M .

The mechanisms through which this compound exerts its anticancer effects are multifaceted:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to significant arrest in the sub-G1 phase of the cell cycle, indicating apoptosis induction .
  • Antiangiogenic Activity : In vivo studies using the chick chorioallantoic membrane (CAM) assay demonstrated that the compound inhibits angiogenesis, which is crucial for tumor growth and metastasis .
  • Molecular Interactions : Computational docking studies suggest that the compound binds effectively to matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in tumor progression and metastasis. The binding energies were calculated at -9.0 kcal/mol and -7.8 kcal/mol respectively .

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity:

Structural ComponentRole in Activity
Pyrrolidine RingProvides stability and facilitates interactions with biological targets
Morpholine GroupEnhances solubility and improves bioavailability
Dione GroupsIncreases reactivity towards nucleophiles in biological systems

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed that this compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
  • In Vivo Efficacy : In animal models, administration of this compound resulted in reduced tumor sizes compared to control groups, further supporting its potential as an anticancer agent.

Q & A

Q. What are the key considerations for designing a scalable synthesis route for 1-[2-(2-benzylmorpholin-4-yl)-2-oxoethyl]pyrrolidine-2,5-dione?

  • Methodological Answer : A scalable synthesis requires optimizing reaction conditions (e.g., solvent, temperature, catalyst) to maximize yield and purity. For example, the synthesis of morpholine-containing compounds often involves alkylation or acylation of morpholine derivatives. In a related patent, a multi-step process using benzyl-protected intermediates and selective deprotection was employed to achieve high enantiomeric purity . Key steps include:
  • Step 1 : Formation of the 2-benzylmorpholine core via reductive amination or nucleophilic substitution.
  • Step 2 : Coupling with pyrrolidine-2,5-dione using a carbonyl-activating agent (e.g., EDCI or DCC).
  • Purification : Chromatography or recrystallization to isolate the final product.
    Monitor intermediates via TLC or HPLC to ensure reaction progression .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : 1^1H and 13^13C NMR to confirm the presence of the benzylmorpholine and pyrrolidine-dione moieties. Key signals include aromatic protons (δ 7.2–7.4 ppm) and carbonyl groups (δ 170–180 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C17_{17}H20_{20}N2_2O4_4) and isotopic distribution.
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 210–254 nm .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should evaluate degradation under:
  • Temperature : Accelerated testing at 40°C/75% RH for 4 weeks.
  • Light : Exposure to UV/visible light to assess photodegradation.
  • pH : Solubility and stability in aqueous buffers (pH 2–9).
    Pyrrolidine-2,5-dione derivatives are prone to hydrolysis in acidic/basic conditions, necessitating anhydrous storage at –20°C .

Advanced Research Questions

Q. How can derivatization of the pyrrolidine-2,5-dione moiety enhance biological activity?

  • Methodological Answer : Introduce substituents at the nitrogen or carbonyl positions to modulate pharmacokinetics. For example:
  • N-Alkylation : Improves lipophilicity and membrane permeability.
  • Carbonyl modification : Replace oxygen with sulfur (thio-dione) to alter metabolic stability.
    In a study on pyrrolidine-dione analogs, 1-(4-hydroxyphenyl) derivatives showed enhanced antimicrobial activity due to increased hydrogen bonding with target enzymes .

Q. What experimental strategies resolve contradictions in reported synthetic yields for morpholine-pyrrolidine hybrids?

  • Methodological Answer : Discrepancies in yields (e.g., 40–85%) arise from varying reaction conditions. To address this:
  • DoE (Design of Experiments) : Systematically test variables (catalyst loading, solvent polarity).
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
    For example, optimizing the coupling step between 2-benzylmorpholine and pyrrolidine-dione using DMF as a solvent increased yields from 50% to 78% .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The carbonyl groups in pyrrolidine-2,5-dione act as electrophilic centers. Reaction mechanisms involve:
  • Step 1 : Nucleophilic attack (e.g., by amines or alcohols) at the carbonyl carbon.
  • Step 2 : Formation of a tetrahedral intermediate, followed by leaving group expulsion.
    Steric hindrance from the benzylmorpholine group slows reactivity, requiring elevated temperatures (80–100°C) for efficient substitution .

Q. How can researchers validate the compound’s biological target engagement in vitro?

  • Methodological Answer : Use biophysical and cellular assays:
  • SPR (Surface Plasmon Resonance) : Measure binding affinity to purified enzymes (e.g., kinases or proteases).
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by observing protein stabilization upon compound treatment.
    For related morpholine derivatives, IC50_{50} values were determined via fluorescence polarization assays .

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